2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C21H32N4O2 and its molecular weight is 372.513. The purity is usually 95%.
BenchChem offers high-quality 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrimido[1,2‐a]benzimidazoles
Research by Troxler and Weber (1974) delves into the synthesis of pyrimido[1,2‐a]benzimidazoles, which involves the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to compounds that could potentially have applications in medicinal chemistry and materials science. This study showcases the versatility of benzimidazole derivatives in synthesizing complex molecular architectures (Troxler & Weber, 1974).
Novel 2-Pyrone Derivatives
Sebhaoui et al. (2020) reported the unexpected synthesis of novel 2-pyrone derivatives, including 1-acetyl-1H-benzimidazolo-2(3H)-one, highlighting the structural diversity achievable with benzimidazole frameworks. This research underscores the potential of such derivatives in developing new materials and pharmaceuticals (Sebhaoui et al., 2020).
ACAT-1 Inhibitor Development
Shibuya et al. (2018) discovered a clinical candidate, K-604, for the treatment of diseases involving overexpression of ACAT-1. This study demonstrates the therapeutic potential of benzimidazole derivatives in addressing challenging medical conditions (Shibuya et al., 2018).
Selective Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. Their work illustrates the application of benzimidazole derivatives in creating targeted therapies for metabolic disorders (Zarrinmayeh et al., 1998).
Anticancer Benzimidazole-Thiazole Derivatives
Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives with promising anticancer activity. This highlights the compound's role in the development of novel anticancer agents, showcasing the pharmaceutical applications of benzimidazole derivatives (Nofal et al., 2014).
Rhenium Tricarbonyl Core Complexes for Fluorescence Applications
Wei et al. (2006) developed rhenium tricarbonyl core complexes with benzimidazole derivatives, demonstrating their potential in fluorescence applications. This research opens avenues for the use of benzimidazole derivatives in imaging and diagnostic applications (Wei et al., 2006).
properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)11-24(12-16(3)4)21(27)14-25-19-10-8-7-9-18(19)22-20(25)13-23(6)17(5)26/h7-10,15-16H,11-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDPDNOWCYZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.